molecular formula C84H154N2O37P2 B115488 (KDO)2-lipid IVA CAS No. 143600-83-3

(KDO)2-lipid IVA

Número de catálogo: B115488
Número CAS: 143600-83-3
Peso molecular: 1846.1 g/mol
Clave InChI: XAOLJGCZESYRFT-VHSKNIDJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(KDO)2-lipid IVA is lipid IVA glycosylated with two 3-deoxy-D-manno-octulosonic acid (KDO) residues. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a this compound(6-).

Aplicaciones Científicas De Investigación

Structural Characteristics

(KDO)2-lipid IVA is a modified form of lipid A that consists of two 2-keto-3-deoxy-D-mannooctulosonic acid (Kdo) residues attached to the lipid A backbone. It plays a vital role in the structural integrity of bacterial membranes and is essential for bacterial viability. The structure of this compound varies among different bacterial species, influencing its immunogenic properties and interactions with host immune systems .

Biosynthesis Pathway

The biosynthesis of this compound occurs through the Raetz pathway, involving several key enzymes:

  • LpxK : Phosphorylates lipid IVA.
  • KdtA : Transfers Kdo residues from CMP-Kdo to lipid IVA.
  • WaaA : A bifunctional enzyme that facilitates the addition of Kdo residues.

This pathway is conserved across many Gram-negative bacteria, suggesting a fundamental role in microbial physiology and pathogenicity .

Vaccine Development

This compound serves as a promising candidate for vaccine adjuvants due to its ability to stimulate robust immune responses. Modified forms of this compound can enhance the efficacy of vaccines by promoting TLR4-mediated signaling pathways, which are crucial for activating both innate and adaptive immunity .

Antibiotic Development

Targeting the biosynthetic enzymes involved in this compound synthesis presents an opportunity for developing novel antibiotics. Inhibitors designed to disrupt this pathway could effectively reduce bacterial virulence and combat antibiotic-resistant strains .

Anti-inflammatory Interventions

This compound derivatives may act as antagonists in TLR4 signaling, providing therapeutic avenues for treating inflammatory diseases. These compounds can modulate immune responses, potentially reducing excessive inflammation associated with various conditions .

Case Study 1: Vaccine Adjuvant Efficacy

A study demonstrated that a vaccine incorporating modified this compound significantly enhanced antibody production against Escherichia coli. The presence of this compound facilitated TLR4 activation, leading to increased immune cell recruitment and cytokine production .

Case Study 2: Antibiotic Resistance

Research focused on the inhibition of KdtA as a strategy to combat Pseudomonas aeruginosa infections revealed that blocking this compound synthesis impaired bacterial growth and virulence factors. This approach highlighted the potential of targeting LPS biosynthesis in antibiotic development .

Comparative Data Table

Application AreaDescriptionKey Findings
Vaccine DevelopmentUse as an adjuvant to enhance immune responseIncreased antibody production against pathogens
Antibiotic DevelopmentTargeting biosynthetic enzymes to reduce virulenceImpaired growth and virulence in Pseudomonas
Anti-inflammatoryModulation of TLR4 signaling to reduce inflammationPotential for treating chronic inflammatory diseases

Análisis De Reacciones Químicas

Biosynthetic Pathway of (KDO)₂-lipid IVA

The formation of (KDO)₂-lipid IVA occurs through sequential enzymatic steps in the Raetz pathway:

EnzymeEC NumberReactionSubstratesProducts
LpxK 2.7.1.130ATP-dependent phosphorylation at 4′-OH of lipid IVALipid IVA, ATPLipid IVA-4′-phosphate, ADP
KdtA (WaaA) 2.4.99.12/13Transfer of two KDO residues from CMP-KDO to lipid IVA-4′-phosphateLipid IVA-4′-phosphate, CMP-KDO(KDO)₂-lipid IVA, CMP (×2)

Key observations :

  • LpxK exhibits a Michaelis constant (KmK_m) of 40 μM for lipid IVA .

  • KdtA shows low substrate specificity, enabling competitive inhibition by (KDO)₂-lipid IVA and potential synthesis of "alternate lipid A" with >2 KDO residues .

Subsequent Modifications of (KDO)₂-lipid IVA

After its synthesis, (KDO)₂-lipid IVA undergoes further acyl chain additions:

EnzymeEC NumberReactionSubstratesProducts
LpxL 2.3.1.-Incorporation of lauroyl (C12:0) chain at the 2′ position(KDO)₂-lipid IVA, lauroyl-ACPKDO₂-lipid A (hexa-acylated)
LpxM 2.3.1.-Incorporation of myristoyl (C14:0) chain at the 3′ positionKDO₂-lipid A (hexa-acylated), myristoyl-ACPMature KDO₂-lipid A

Kinetic parameters :

  • LpxM demonstrates a catalytic rate (kcatk_{cat}) of 0.6 s⁻¹ and a KmK_m of 25 μM for (KDO)₂-lipid IVA .

  • MsbA, responsible for translocating KDO₂-lipid A across the inner membrane, operates with Km=0.021mMK_m=0.021\,\text{mM} and kcat=166s1k_{cat}=166\,\text{s}^{-1} .

Kinetic Models

  • LpxH catalysis follows single-substrate Michaelis-Menten kinetics with product inhibition :

    v=kcat[E][S](Km+[S])(1+[P]Ki)v=\frac{k_{cat}[E][S]}{(K_m+[S])\left(1+\frac{[P]}{K_i}\right)}

    where KiK_i is the inhibition constant (estimated as 105 μM for LpxH) .

  • Bi-substrate reactions (e.g., LpxA, LpxD) follow sequential mechanisms, forming ternary enzyme-substrate complexes .

Structural and Functional Implications

  • (KDO)₂-lipid IVA’s two KDO residues are essential for membrane stability and TLR4/MD-2-mediated immune recognition .

  • Variations in KDO number across bacterial species (e.g., 1 KDO in Haemophilus influenzae, 3 in Chlamydia trachomatis) alter endotoxin potency and virulence .

Pharmacological Relevance

  • Immune modulation : The hexa-acylated structure of mature KDO₂-lipid A activates pro-inflammatory responses via TLR4, making it a target for vaccine adjuvants .

  • Metabolic studies : Electrospray ionization mass spectrometry (ESI/MS) enables precise tracking of (KDO)₂-lipid IVA metabolism in macrophages .

Propiedades

Número CAS

143600-83-3

Fórmula molecular

C84H154N2O37P2

Peso molecular

1846.1 g/mol

Nombre IUPAC

(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-[[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonooxyoxan-2-yl]methoxy]oxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C84H154N2O37P2/c1-5-9-13-17-21-25-29-33-37-41-55(89)45-65(96)85-69-77(117-67(98)47-57(91)43-39-35-31-27-23-19-15-11-7-3)73(102)63(115-80(69)123-125(110,111)112)53-113-79-70(86-66(97)46-56(90)42-38-34-30-26-22-18-14-10-6-2)78(118-68(99)48-58(92)44-40-36-32-28-24-20-16-12-8-4)76(122-124(107,108)109)64(116-79)54-114-83(81(103)104)50-62(72(101)75(120-83)61(95)52-88)119-84(82(105)106)49-59(93)71(100)74(121-84)60(94)51-87/h55-64,69-80,87-95,100-102H,5-54H2,1-4H3,(H,85,96)(H,86,97)(H,103,104)(H,105,106)(H2,107,108,109)(H2,110,111,112)/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,83-,84-/m1/s1

Clave InChI

XAOLJGCZESYRFT-VHSKNIDJSA-N

SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)OC4(CC(C(C(O4)C(CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O

SMILES isomérico

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O[C@@]4(C[C@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O

SMILES canónico

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)OC4(CC(C(C(O4)C(CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O

Key on ui other cas no.

143600-83-3

Sinónimos

3-deoxy-2-octulosonic acid(2)-lipid IV(A)
3-deoxy-D-manno-2-octulosonic acid(2)-lipid IVA
Kdo(2)-lipid IV(A)

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.